

"3-Chloro-5-fluorophenyl cyclobutyl ketone"

CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-5-fluorophenyl cyclobutyl ketone

Cat. No.: B1324745

[Get Quote](#)

Technical Guide: 3-Chloro-5-fluorophenyl cyclobutyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloro-5-fluorophenyl cyclobutyl ketone**, a halogenated aromatic ketone of interest in chemical synthesis and drug discovery. Due to the limited availability of public data for this specific compound, this guide also includes information on the closely related analogue, 3-Chlorophenyl cyclobutyl ketone, and proposes a synthetic route based on established chemical principles.

Core Compound Identification

The target compound is identified as:

- Chemical Name: **3-Chloro-5-fluorophenyl cyclobutyl ketone**
- CAS Number: 898791-06-5[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₁H₁₀ClFO[\[1\]](#)
- Molecular Weight: 212.65 g/mol [\[1\]](#)

Physicochemical Data

Quantitative experimental data for **3-Chloro-5-fluorophenyl cyclobutyl ketone** is not readily available in public literature. The following table summarizes the available information for the target compound and its structural analogue, 3-Chlorophenyl cyclobutyl ketone.

Property	3-Chloro-5-fluorophenyl cyclobutyl ketone	3-Chlorophenyl cyclobutyl ketone (Analogue)
CAS Number	898791-06-5	898790-62-0
Molecular Formula	C ₁₁ H ₁₀ CIFO	C ₁₁ H ₁₁ ClO
Molecular Weight	212.65 g/mol	194.66 g/mol
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Density	Data not available	Data not available
Solubility	Data not available	Data not available

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. This approach can be adapted for the preparation of **3-Chloro-5-fluorophenyl cyclobutyl ketone**. The proposed reaction involves the acylation of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

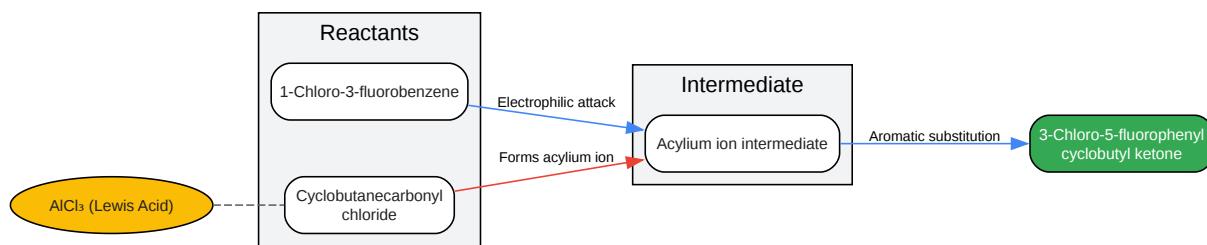
Proposed Experimental Protocol

Materials:

- 1-Chloro-3-fluorobenzene
- Cyclobutanecarbonyl chloride
- Anhydrous aluminum chloride (AlCl₃)

- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle

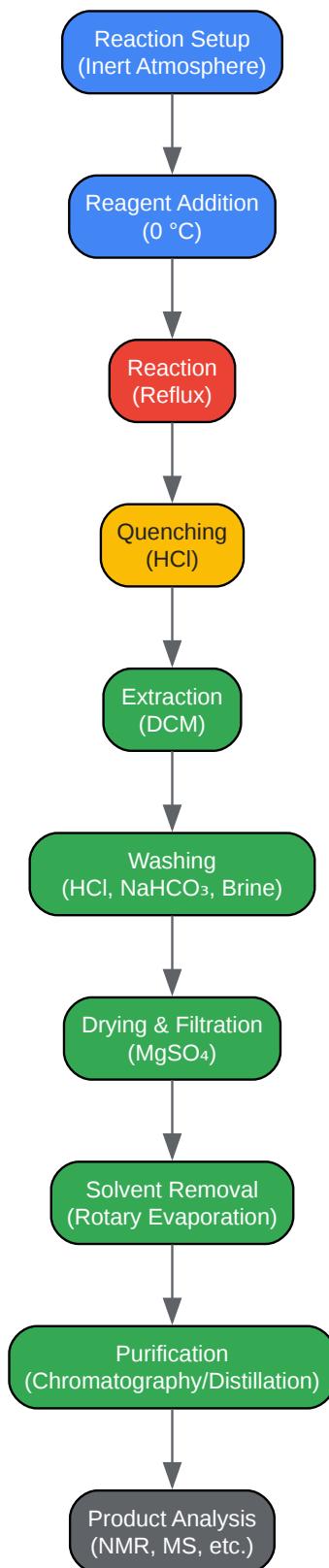
Procedure:


- Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- Acyl Chloride Addition: The mixture is cooled to 0 °C in an ice bath. A solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel. The mixture is stirred at 0 °C for 15-20 minutes.
- Aromatic Substrate Addition: 1-Chloro-3-fluorobenzene (1.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C for DCM). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of 1 M hydrochloric acid. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
- Purification: The combined organic layers are washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous

magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

- Final Product: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield **3-Chloro-5-fluorophenyl cyclobutyl ketone**.

Visualizations


Proposed Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Proposed Friedel-Crafts acylation pathway.

General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General laboratory workflow for synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. ["3-Chloro-5-fluorophenyl cyclobutyl ketone" CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1324745#3-chloro-5-fluorophenyl-cyclobutyl-ketone-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com